7-tert-butyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
- This compound is a complex heterocyclic molecule with a unique structure.
- Its empirical formula is C20H18N2OS2, and its molecular weight is 366.50 g/mol.
- The IUPAC name is 7-tert-butyl-3-phenyl-2-sulfanyl1benzothieno[2,3-d]pyrimidin-4(3H)-one.
- It features a fused benzothiophene and pyrimidine ring system, along with a tert-butyl group and a phenyl group.
- The compound’s structure is solid, and its SMILES notation is CC©©C(C=C1S2)=CC=C1C3=C2N=C(S)N(C4=CC=CC=C4)C3=O.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not widely documented. research literature may provide insights.
- Researchers typically use multistep organic synthesis to access complex molecules like this one.
Chemical Reactions Analysis
- The compound likely undergoes various reactions due to its functional groups.
- Common reactions include oxidation, reduction, and substitution.
- Reagents and conditions depend on the specific transformation.
- Major products could include derivatives with modified functional groups.
Scientific Research Applications
- Chemistry : Investigating its reactivity, stability, and novel reactions.
- Biology : Studying its interactions with biological macromolecules (e.g., enzymes, receptors).
- Medicine : Exploring potential therapeutic applications (e.g., drug design).
- Industry : Assessing its use in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other benzothiophene-based heterocycles.
- Uniqueness lies in its specific substitution pattern and fused ring system.
Properties
Molecular Formula |
C25H28N2O2S2 |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
7-tert-butyl-2-phenacylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H28N2O2S2/c1-5-13-27-23(29)21-18-12-11-17(25(2,3)4)14-20(18)31-22(21)26-24(27)30-15-19(28)16-9-7-6-8-10-16/h5-10,17H,1,11-15H2,2-4H3 |
InChI Key |
ZMVFRHBYIHNIDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)CC=C |
Origin of Product |
United States |
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